molecular formula C6H4NNaO3 B12952019 Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate

Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B12952019
M. Wt: 161.09 g/mol
InChI Key: JQAQWDGVHHIKQH-UHFFFAOYSA-M
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Description

Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound with a unique structure that includes a pyridine ring with a carboxylate group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid, a precursor to the sodium salt, involves a hydrothermal reaction. The process includes adding 2-chloro-5-trifluoromethylpyridine and water to a hydrothermal reaction kettle, sealing it, and allowing the reaction to occur at 100-180°C for 24-72 hours. The resulting product is then cooled to room temperature to obtain white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrothermal synthesis techniques, with optimizations for yield and purity. The use of water as a solvent makes the process environmentally friendly, and the reaction yields are generally high, often exceeding 80% .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Sodium 6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory treatments.

    Industry: Utilized in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of sodium 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
  • 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Comparison:

Properties

Molecular Formula

C6H4NNaO3

Molecular Weight

161.09 g/mol

IUPAC Name

sodium;6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C6H5NO3.Na/c8-5-2-1-4(3-7-5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1

InChI Key

JQAQWDGVHHIKQH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)NC=C1C(=O)[O-].[Na+]

Origin of Product

United States

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